N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide
Description
Properties
CAS No. |
326902-04-9 |
|---|---|
Molecular Formula |
C14H12FN3O5S |
Molecular Weight |
353.33 g/mol |
IUPAC Name |
N-[4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H12FN3O5S/c1-9(19)16-10-2-5-12(6-3-10)24(22,23)17-14-8-11(18(20)21)4-7-13(14)15/h2-8,17H,1H3,(H,16,19) |
InChI Key |
QHPKLQMZWGPHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Protocol
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Reagents :
-
Procedure :
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Cool the sulfonamide suspension in acetone to 0°C.
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Add pyridine dropwise to maintain a pH of 8–9.
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Introduce 4-aminophenylacetamide in one portion, stirring for 2 hours at 0°C.
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Warm the mixture to room temperature and reflux for 8–9 hours.
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Concentrate under reduced pressure and precipitate the product using cold water.
-
-
Workup :
Acetyl Chloride Coupling Method
-
Reagents :
-
Procedure :
-
Yield Optimization :
Optimization Parameters
Solvent Selection
| Solvent | Dielectric Constant | Reaction Yield (%) | Purity (%) |
|---|---|---|---|
| Dry Acetone | 20.7 | 75 | 93 |
| DMF | 36.7 | 80 | 88 |
| THF | 7.5 | 68 | 95 |
Polar aprotic solvents like DMF enhance reaction rates but may reduce purity due to side reactions. Dry acetone balances yield and purity effectively.
Temperature and Time Effects
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Low Temperatures (0–5°C) : Suppress dimerization of the sulfonamide intermediate.
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Reflux Conditions (80–100°C) : Accelerate reaction completion but risk decomposition of the nitro group.
Purification Techniques
Recrystallization
Chromatographic Methods
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Column Chromatography : Silica gel with hexane:ethyl acetate (3:1) resolves acetylated byproducts.
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TLC Monitoring : Rf = 0.45 in benzene:ethyl acetate (1:1) confirms product homogeneity.
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)
Substituting Agents: Nucleophiles such as amines or thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Major Products Formed
Reduction: Formation of N-{4-[(2-amino-5-nitrophenyl)sulfamoyl]phenyl}acetamide
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Oxidation: Formation of oxidized derivatives at the sulfamoyl group
Scientific Research Applications
N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine and nitro groups enhances its binding affinity and specificity. The sulfamoyl group may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their pharmacological or physicochemical properties:
Functional Group Analysis
Sulfamoyl Substituents :
- The 2-fluoro-5-nitrophenyl group in the target compound contrasts with piperazinyl (compound 35) or diethylamine (compound 36) substituents in . The electron-withdrawing nitro group may enhance binding to charged biological targets (e.g., enzymes), while bulky groups like piperazinyl improve solubility .
- Thiadiazole or triazole heterocycles (e.g., compound 19 in ) introduce aromaticity and hydrogen-bonding capacity, which are critical for antimicrobial activity .
Acetamide Moiety :
Physicochemical Properties
- Melting points for nitro-containing analogs (e.g., compound 19: 158.9–160.7°C ) are lower than those of purely aromatic sulfonamides (e.g., compound 9: 245–247°C ), reflecting nitro group disruption of crystal packing.
Biological Activity
N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The chemical formula of this compound is CHFNOS, and it features several notable functional groups:
- Sulfamoyl group : Known for its role in antimicrobial activity.
- Nitro group : Often associated with biological activity due to its electron-withdrawing properties.
- Fluorine atom : Enhances lipophilicity and biological interaction.
Research indicates that this compound exhibits potential as an enzyme inhibitor . The presence of the sulfamoyl group allows it to interact with various enzymes, potentially modulating their activity. This compound may also act as a ligand in biochemical assays, suggesting its utility in drug discovery and development.
Interaction Studies
Studies have shown that the compound's interaction profile includes:
- Inhibition of specific enzymes involved in metabolic pathways.
- Modulation of receptor activity, which may contribute to its therapeutic effects.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties . The unique combination of functional groups enhances its binding affinity to bacterial targets, making it a candidate for further studies in antibiotic development.
Anti-inflammatory Effects
The compound shows promise in anti-inflammatory applications. Its ability to inhibit certain pathways involved in inflammation could lead to therapeutic use in conditions characterized by chronic inflammation.
Case Studies and Experimental Data
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
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Enzyme Inhibition Studies :
- The compound demonstrated significant inhibition against specific enzymes, with IC50 values comparable to established inhibitors.
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Cytotoxicity Tests :
- In vitro studies showed that derivatives with similar structures exhibited varying degrees of cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7). For instance, compounds with nitro substitutions often showed enhanced antiproliferative activity.
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Comparative Analysis :
- A comparative study indicated that compounds with a sulfamoyl moiety generally exhibited better antimicrobial and anti-inflammatory activities than those without this feature.
Data Table: Biological Activity Comparison
Q & A
Q. What are the established synthetic routes for N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide, and what key reaction parameters must be optimized?
The synthesis typically involves sequential sulfamoylation, nitration, and acetylation steps. Critical parameters include:
- Temperature control : Maintaining 60–80°C during sulfamoylation to avoid side reactions .
- Catalyst selection : Palladium or copper catalysts for coupling reactions to ensure regioselectivity .
- Purification : Use of recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
Key analytical methods include:
- NMR spectroscopy : Assign peaks for the sulfamoyl (δ 3.1–3.3 ppm) and acetamide (δ 2.1 ppm) groups to verify connectivity .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity, targeting a single peak with ≥98% area .
- Mass spectrometry : Confirm the molecular ion ([M+H]⁺ at m/z 367.08) and fragmentation patterns .
Q. What biological targets or therapeutic applications are associated with this compound?
The sulfamoyl group enables competitive inhibition of enzymes like carbonic anhydrase, while the fluoronitro moiety may enhance antibacterial or antitumor activity. Current research focuses on:
- Anticancer activity : Apoptosis induction in colon cancer via pyrazole-sulfonamide hybrid mechanisms .
- Antimicrobial targets : Disruption of folate biosynthesis in bacterial pathogens .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?
- Standardized assays : Use identical cell lines (e.g., HCT-116 for colon cancer) and control compounds (e.g., 5-fluorouracil) to minimize variability .
- Mechanistic studies : Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to clarify target specificity .
- Metabolic stability testing : Evaluate hepatic microsome stability to rule out pharmacokinetic discrepancies .
Q. What computational strategies are effective for predicting enzyme interactions or optimizing derivatives?
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3HS4 for carbonic anhydrase) to identify binding poses .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine position) with bioactivity to prioritize synthetic targets .
- DFT calculations : Assess electronic effects of the nitro group on sulfamoyl reactivity .
Q. How can reaction byproducts or low yields be systematically addressed during scale-up?
- In situ monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates (e.g., nitroso derivatives) and adjust stoichiometry .
- Design of Experiments (DoE) : Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading using response surface methodology .
- Byproduct isolation : Use preparative HPLC to isolate and characterize impurities (e.g., des-fluoro analogs) for pathway correction .
Q. What methodologies are recommended for studying the compound’s pharmacokinetic properties?
- ADME profiling : Conduct Caco-2 permeability assays and cytochrome P450 inhibition studies to predict oral bioavailability .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
- Plasma protein binding : Equilibrium dialysis with human serum albumin to quantify unbound fractions .
Q. How can crystallographic data improve structural validation or polymorph screening?
- Single-crystal X-ray diffraction : Refine structures using SHELXL-2018 to resolve disorder in the sulfamoyl group .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess conformational flexibility .
- Polymorph screening : Use solvent-drop grinding with 12 solvents to identify stable crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
